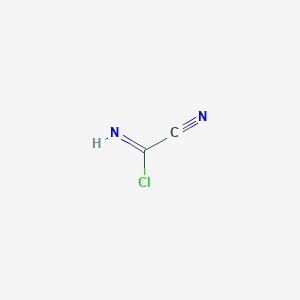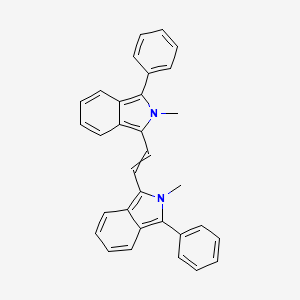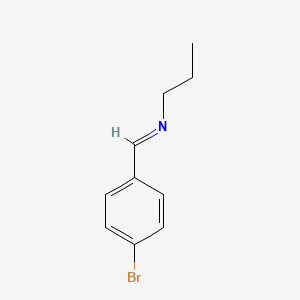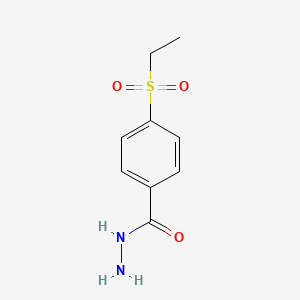
Cyanomethanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanomethanimidoyl chloride is an organic compound characterized by the presence of a cyano group (–CN) and an imidoyl chloride group (–C(=NH)Cl)
準備方法
Synthetic Routes and Reaction Conditions: Cyanomethanimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with primary amines under controlled conditions. The reaction typically proceeds as follows:
RNH2+ClCN→RNC(=NH)Cl+HCl
This method requires careful handling of cyanogen chloride due to its toxicity and reactivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products.
化学反応の分析
Types of Reactions: Cyanomethanimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.
Hydrolysis: Reacts with water to produce cyanamide and hydrochloric acid.
Addition Reactions: Can participate in addition reactions with compounds containing multiple bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like amines or alcohols under mild conditions.
Hydrolysis: Requires the presence of water or aqueous solutions.
Addition Reactions: Often carried out in the presence of catalysts or under specific temperature conditions.
Major Products Formed:
Nucleophilic Substitution: Produces substituted imidoyl compounds.
Hydrolysis: Yields cyanamide and hydrochloric acid.
Addition Reactions: Forms addition products depending on the reactants used.
科学的研究の応用
Cyanomethanimidoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of cyanomethanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Cyanomethanimidoyl chloride can be compared with other similar compounds, such as:
Cyanogen Chloride: Shares the cyano group but differs in reactivity and applications.
Imidoyl Chlorides: Similar in structure but may have different substituents affecting their reactivity.
Cyanamides: Related compounds that also contain the cyano group but differ in their chemical behavior.
Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable compound in organic synthesis.
特性
CAS番号 |
52208-42-1 |
|---|---|
分子式 |
C2HClN2 |
分子量 |
88.49 g/mol |
IUPAC名 |
cyanomethanimidoyl chloride |
InChI |
InChI=1S/C2HClN2/c3-2(5)1-4/h5H |
InChIキー |
KXLIWYBZLCVGFN-UHFFFAOYSA-N |
正規SMILES |
C(#N)C(=N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)

![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)

